molecular formula C8H5BrF3NO2 B13608499 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B13608499
M. Wt: 284.03 g/mol
InChI Key: FQBMQRNRORGIHE-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

    Trifluoromethylation: The trifluoromethyl group (-CF3) can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Methylation: The methyl group (-CH3) is typically introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products

    Amines: Reduction of the nitro group yields amines.

    Carboxylic Acids: Oxidation of the methyl group yields carboxylic acids.

    Substituted Benzene Derivatives: Nucleophilic substitution yields various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a mechanism involving the formation of a negatively charged intermediate.

    Reduction: The nitro group is reduced to an amine through a series of electron transfer steps facilitated by a catalyst.

    Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    2-Bromo-1-methyl-3-nitrobenzene: Lacks the trifluoromethyl group.

    2-Bromo-1-methyl-5-(trifluoromethyl)benzene: Lacks the nitro group.

Uniqueness

2-Bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

2-bromo-1-methyl-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3NO2/c1-4-2-5(8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3

InChI Key

FQBMQRNRORGIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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